PF 750

Descripción general

Descripción

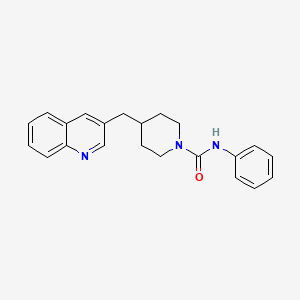

PF 750, también conocido como N-Fenil-4-(quinolin-3-ilmetil)piperidina-1-carboxamida, es un inhibidor potente, dependiente del tiempo e irreversible de la hidrolasa de amida de ácido graso (FAAH). FAAH es una enzima responsable de la hidrólisis e inactivación de las amidas de ácidos grasos, incluyendo la anandamida y la oleamida. This compound ha mostrado alta selectividad para FAAH, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

PF 750 puede sintetizarse a través de un proceso de varios pasos que involucra los siguientes pasos clave:

Formación del Núcleo de Piperidina: La síntesis comienza con la preparación del núcleo de piperidina, que involucra la reacción de materiales de partida apropiados bajo condiciones controladas.

Unión de Quinolina: La parte de quinolina se introduce a través de una reacción de sustitución nucleofílica, donde un derivado de quinolina reacciona con el intermedio de piperidina.

Formación de Carboxamida: El paso final involucra la formación del grupo carboxamida al reaccionar el intermedio con un agente carboxilante adecuado.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis típicamente involucra técnicas estándar de síntesis orgánica, incluyendo pasos de purificación como la recristalización y la cromatografía para lograr alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

PF 750 principalmente experimenta los siguientes tipos de reacciones:

Reacciones de Sustitución: Que involucran el reemplazo de grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Reactivos como derivados de quinolina e intermedios de piperidina.

Carboxilación: Reactivos como agentes carboxilantes bajo condiciones controladas de temperatura y pH.

Productos Principales

El producto principal de interés es el propio this compound, que se obtiene después del paso final de formación de carboxamida. Los subproductos pueden incluir materiales de partida no reaccionados y productos secundarios de los pasos intermedios.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Mechanism of Action

PF 750 functions as an irreversible inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting this enzyme, this compound increases the levels of endocannabinoids, which are involved in a variety of physiological processes including pain modulation, mood regulation, and appetite control .

1.2 Therapeutic Potential

The therapeutic implications of this compound are vast, particularly in the following areas:

- Pain Management : this compound has shown promise in preclinical models for its analgesic effects. By enhancing endocannabinoid signaling, it may provide relief from chronic pain conditions.

- Anxiety and Depression : Research indicates that elevated levels of endocannabinoids can have anxiolytic and antidepressant effects, suggesting potential applications in treating anxiety disorders and depression.

- Neuroprotection : The compound's ability to modulate endocannabinoid levels may also confer neuroprotective effects, making it a candidate for neurodegenerative diseases .

In Vitro Studies

A study conducted on recombinant human FAAH demonstrated that this compound exhibits time-dependent inhibition with IC50 values of 0.6 µM when preincubated for 5 minutes and 0.016 µM for 60 minutes . These findings underscore its potency as a FAAH inhibitor.

In Vivo Studies

In animal models, this compound has been evaluated for its effects on pain and anxiety:

- Pain Models : In rodent models of inflammatory pain, administration of this compound resulted in significant reductions in pain behaviors compared to controls, highlighting its potential as an analgesic agent.

- Behavioral Studies : In tests assessing anxiety-like behaviors, this compound-treated animals exhibited reduced anxiety responses, suggesting a beneficial impact on mood regulation.

Mecanismo De Acción

PF 750 ejerce sus efectos modificando covalentemente el nucleófilo de serina del sitio activo de FAAH. Esta inhibición irreversible evita que FAAH hidrolice las amidas de ácidos grasos, lo que lleva a niveles aumentados de estas moléculas de señalización. Los objetivos moleculares incluyen el sitio activo de FAAH, y las vías involucradas son las relacionadas con el sistema endocannabinoide .

Comparación Con Compuestos Similares

Compuestos Similares

URB597: Otro inhibidor de FAAH, pero con menor selectividad y potencia en comparación con PF 750.

OL-135: Un inhibidor reversible de FAAH con diferentes propiedades farmacocinéticas.

JZL184: Inhibe la lipasa de monoacilglicerol (MAGL) pero no FAAH, proporcionando un mecanismo de acción diferente.

Singularidad de this compound

This compound destaca por su alta selectividad e inhibición irreversible de FAAH. No muestra actividad fuera del objetivo discernible incluso a altas concentraciones, lo que lo convierte en una herramienta altamente específica para estudiar vías relacionadas con FAAH .

Actividad Biológica

PF 750, a compound associated with the class of per- and polyfluoroalkyl substances (PFAS), has garnered attention for its potential biological activity and implications in various health contexts, particularly in cancer research. This article synthesizes findings from multiple studies to explore the biological activity of this compound, highlighting its effects on cancer cell behavior, especially in aggressive prostate cancer.

Overview of this compound

This compound is a synthetic compound belonging to the PFAS family, known for its environmental persistence and bioaccumulation. Recent research has begun to investigate its role in biological systems, particularly its association with cancer risk.

Cancer Cell Proliferation and Inhibition

- Zinc-Finger Protein 750 (ZNF750) : A study investigated the role of ZNF750 in inhibiting cancer stem cell-like properties in oral squamous cell carcinoma (OSCC) cells. The overexpression of ZNF750 led to a significant reduction in cell proliferation, migration, and invasion capabilities, suggesting a tumor-suppressive function that may be relevant to this compound's activity .

- Impact on Prostate Cancer : Research focusing on serum concentrations of PFAS, including this compound, explored their association with aggressive prostate cancer. The study found an inverse relationship between pre-diagnostic serum concentrations of certain PFAS and aggressive prostate cancer risk, indicating that higher levels of this compound may correlate with lower cancer aggressiveness in specific contexts .

Table: Summary of Key Studies on this compound

Colony Formation Assay

To evaluate the effects of ZNF750 on CSC-like cells derived from CAL-27 cells, colony formation assays were conducted. Cells were seeded at low density and cultured for ten days. The number of colonies formed was counted to assess self-renewal capabilities.

Cell Viability Assay

Cell viability was measured using a Cell Counting Kit-8 (CCK-8) assay. This method involved adding CCK-8 solution to cultured cells and measuring absorbance at specified time points to determine the impact of ZNF750 on cell survival.

Wound Healing Assay

The migratory capacity of CSCs was assessed through wound healing assays. After creating linear scratches in a cell monolayer, images were captured at different time points to analyze the extent of wound closure.

Propiedades

IUPAC Name |

N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(24-20-7-2-1-3-8-20)25-12-10-17(11-13-25)14-18-15-19-6-4-5-9-21(19)23-16-18/h1-9,15-17H,10-14H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIODYGOZWZNCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648906 | |

| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959151-50-9 | |

| Record name | PF-750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959151509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-750 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7756CPP14K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PF-750 a unique inhibitor of fatty acid amide hydrolase (FAAH)?

A1: Unlike other FAAH inhibitors, PF-750 exhibits remarkable selectivity for FAAH over other mammalian serine hydrolases. [] This is attributed to its unique mechanism of action. While most serine hydrolases primarily hydrolyze esters and thioesters, FAAH can also hydrolyze C(O)-N bonds. PF-750 leverages this unique ability, forming a covalent bond with the active site serine nucleophile of FAAH, leading to time-dependent and highly specific inhibition. [, ]

Q2: How does the structure of PF-750 contribute to its selectivity for human FAAH?

A2: A crystal structure of humanized rat FAAH complexed with PF-750 reveals key interactions. [] The quinoline moiety of PF-750 forms specific interactions with residues unique to the human FAAH active site, explaining its selectivity. This structural insight is invaluable for designing future FAAH inhibitors with improved potency and species selectivity for potential therapeutic applications. []

Q3: Has PF-750 been explored for dual-targeting strategies?

A3: Yes, researchers have investigated PF-750 as a starting point for developing dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH). [] This dual-targeting approach aims to enhance the efficacy of pain treatment by simultaneously inhibiting two enzymes involved in pain regulation. Modifications to the PF-750 scaffold led to compounds with improved potency for both targets, highlighting the potential of this strategy. []

Q4: Does PF-750 undergo hydrolysis by FAAH like some other β-lactam-based inhibitors?

A4: Interestingly, PF-750 does not undergo hydrolysis by FAAH. [] Studies using LC/MS analysis demonstrated that while PF-750 interacts with and inhibits hFAAH, the enzyme does not open the β-lactam ring of PF-750. This finding contrasts with the hydrolysis observed when β-lactam inhibitors are incubated with other serine hydrolases, suggesting a distinct mechanism of interaction between PF-750 and FAAH. []

Q5: What is the significance of studying the structure-activity relationship (SAR) of PF-750?

A5: Understanding the SAR of PF-750 is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. [] By systematically modifying different structural elements of PF-750, researchers can identify the key functional groups responsible for its interactions with FAAH and explore modifications that could enhance its therapeutic potential.

Q6: Are there any studies investigating the in vivo effects of PF-750?

A6: While specific in vivo efficacy data for PF-750 was not found within the provided research abstracts, one study mentions the successful development of a dual FAAH/sEH inhibitor derived from the PF-750 scaffold with promising pharmacokinetic properties and in vivo target engagement in mice. [] This suggests that PF-750 and its analogs hold potential for in vivo applications.

Q7: What is the potential impact of PF-750 on future pain management strategies?

A7: PF-750, as a highly selective and potent FAAH inhibitor, provides a valuable tool for studying FAAH and its role in pain, inflammation, and other CNS disorders. [] Its unique mechanism of action and the insights gained from its structure-activity relationship studies can guide the development of novel therapeutics targeting FAAH with improved efficacy and safety profiles for managing pain and other conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.